molecular formula C11H14N4S B13320594 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide

1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide

Cat. No.: B13320594
M. Wt: 234.32 g/mol
InChI Key: YFGDKSKKVJGDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group and a thiophene ring

Preparation Methods

The synthesis of 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide can be achieved through several synthetic routes. One common method involves the cyclocondensation of 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones with aminoguanidine hydrochloride in the presence of a base such as potassium hydroxide . The reaction is typically carried out under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often focus on achieving high purity and scalability.

Chemical Reactions Analysis

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide can be compared with other similar compounds such as:

    1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: This compound has a similar structure but with a carboxamide group instead of a carboximidamide group.

    1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid: This compound features a carboxylic acid group, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups and the resulting properties, which can be tailored for particular applications in research and industry.

Properties

Molecular Formula

C11H14N4S

Molecular Weight

234.32 g/mol

IUPAC Name

2-propan-2-yl-5-thiophen-2-ylpyrazole-3-carboximidamide

InChI

InChI=1S/C11H14N4S/c1-7(2)15-9(11(12)13)6-8(14-15)10-4-3-5-16-10/h3-7H,1-2H3,(H3,12,13)

InChI Key

YFGDKSKKVJGDLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=CS2)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.